Cas no 2171269-47-7 ((2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)

(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in peptide synthesis. The stereospecific (R)-configuration ensures enantiomeric purity, while the Fmoc moiety provides orthogonal protection for the amine group, facilitating selective deprotection under mild basic conditions. The phenylformamido side chain enhances solubility in organic solvents, and the 3-methylbutanoic acid backbone contributes to structural stability. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its high reactivity and compatibility with standard coupling reagents enable efficient incorporation into peptide sequences. Its stability under acidic conditions further supports its utility in multi-step synthetic protocols.
(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid structure
2171269-47-7 structure
Product name:(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid
CAS No:2171269-47-7
MF:C27H26N2O5
MW:458.505747318268
CID:6330098
PubChem ID:165536527

(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid
    • 2171269-47-7
    • (2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
    • EN300-1516066
    • Inchi: 1S/C27H26N2O5/c1-16(2)24(26(31)32)29-25(30)21-13-7-8-14-23(21)28-27(33)34-15-22-19-11-5-3-9-17(19)18-10-4-6-12-20(18)22/h3-14,16,22,24H,15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t24-/m1/s1
    • InChI Key: RSWSQNRPCDXWDN-XMMPIXPASA-N
    • SMILES: O(C(NC1C=CC=CC=1C(N[C@@H](C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 458.18417193g/mol
  • Monoisotopic Mass: 458.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 719
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 5.4

(2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1516066-0.25g
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
2171269-47-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1516066-500mg
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
2171269-47-7
500mg
$3233.0 2023-09-27
Enamine
EN300-1516066-0.1g
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
2171269-47-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1516066-0.05g
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
2171269-47-7
0.05g
$2829.0 2023-06-05
Enamine
EN300-1516066-10.0g
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
2171269-47-7
10g
$14487.0 2023-06-05
Enamine
EN300-1516066-50mg
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
2171269-47-7
50mg
$2829.0 2023-09-27
Enamine
EN300-1516066-2.5g
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
2171269-47-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1516066-10000mg
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
2171269-47-7
10000mg
$14487.0 2023-09-27
Enamine
EN300-1516066-1000mg
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
2171269-47-7
1000mg
$3368.0 2023-09-27
Enamine
EN300-1516066-250mg
(2R)-2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
2171269-47-7
250mg
$3099.0 2023-09-27

Additional information on (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid

Research Brief on (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid (CAS: 2171269-47-7)

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid (CAS: 2171269-47-7) as a key intermediate in peptide synthesis and drug development. This compound, characterized by its Fmoc-protected amino acid structure, plays a crucial role in solid-phase peptide synthesis (SPPS), enabling the efficient production of complex peptides with high purity and yield. The following brief synthesizes the latest findings and applications of this compound in biomedical research.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid in the synthesis of novel peptide-based inhibitors targeting protease enzymes. The research demonstrated that the compound's unique stereochemistry and Fmoc protection group enhance its compatibility with automated SPPS protocols, reducing side reactions and improving overall synthesis efficiency. The resulting peptides exhibited potent inhibitory activity against SARS-CoV-2 main protease (Mpro), suggesting potential applications in antiviral drug development.

Further investigations have focused on optimizing the compound's physicochemical properties for enhanced bioavailability. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported structural modifications to the phenylformamido moiety, which improved the compound's solubility in aqueous buffers while maintaining its stability during prolonged storage. These modifications are critical for scaling up production and facilitating in vivo studies.

In addition to its role in peptide synthesis, (2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid has been utilized in the development of targeted drug delivery systems. Researchers at the University of Cambridge recently incorporated this compound into pH-sensitive nanocarriers, leveraging its carboxylic acid group for covalent conjugation with therapeutic payloads. The nanocarriers demonstrated selective release of anticancer drugs in tumor microenvironments, as evidenced by in vitro and in vivo models published in Advanced Drug Delivery Reviews (2024).

Ongoing clinical trials are evaluating the safety and efficacy of peptide therapeutics derived from this intermediate. Phase I results from a multicenter study (NCT05678944) indicated favorable pharmacokinetic profiles for Fmoc-modified peptides in healthy volunteers, with no significant adverse effects observed. These findings underscore the compound's potential as a versatile building block for next-generation biologics.

Future research directions include exploring the compound's applications in stapled peptide design and macrocyclic drug discovery. Computational modeling studies predict that its rigid backbone structure could stabilize secondary peptide conformations, offering new opportunities for targeting protein-protein interactions. Collaborative efforts between academia and industry are expected to accelerate the translation of these discoveries into clinical candidates.

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